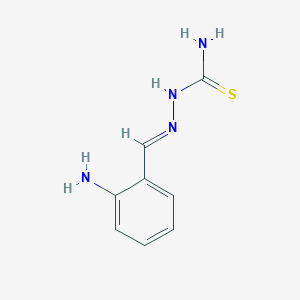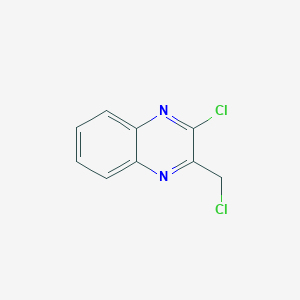
2-Chloro-3-(chloromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(chloromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Preparation Methods
The synthesis of 2-Chloro-3-(chloromethyl)quinoxaline typically involves the reaction of o-phenylenediamine with ethyl pyruvate in the presence of phosphorus oxychloride (POCl3). This reaction yields 2-chloro-3-methylquinoxaline, which is then further chlorinated to obtain this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-3-(chloromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(chloromethyl)quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Chloro-3-(chloromethyl)quinoxaline can be compared with other quinoxaline derivatives, such as 2-chloro-3-methylquinoxaline and 2-chloroquinoxaline . These compounds share similar structural features but differ in their reactivity and biological activities. The presence of the chloromethyl group in this compound makes it unique and potentially more versatile in various applications.
Similar Compounds
- 2-Chloro-3-methylquinoxaline
- 2-Chloroquinoxaline
- 2,3-Dichloroquinoxaline
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in the synthesis of complex molecules and a promising candidate for further research and development.
Properties
CAS No. |
32601-87-9 |
|---|---|
Molecular Formula |
C9H6Cl2N2 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,5H2 |
InChI Key |
VZYXTUCEDLPIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
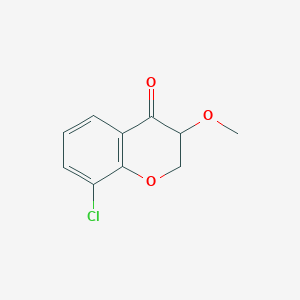

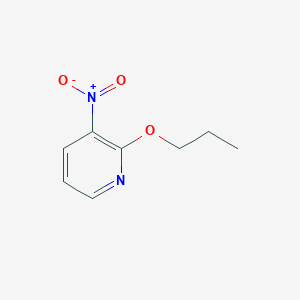
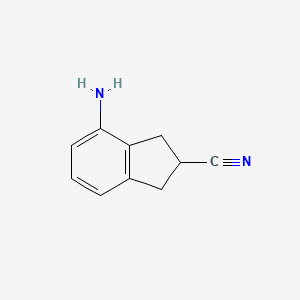

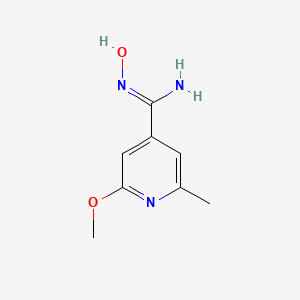
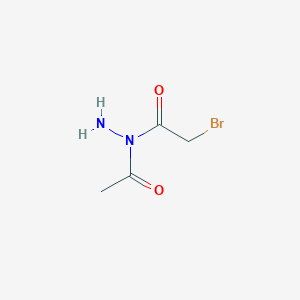
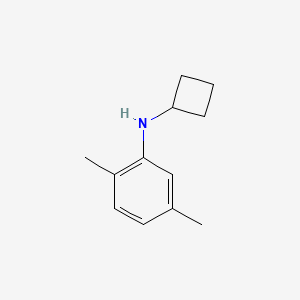
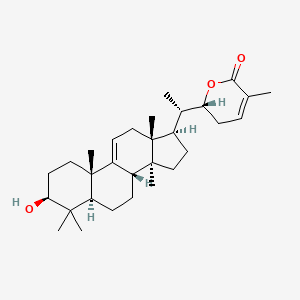
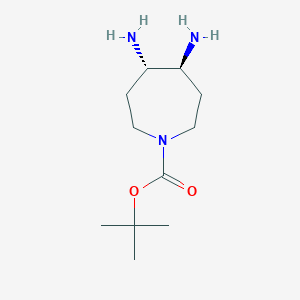
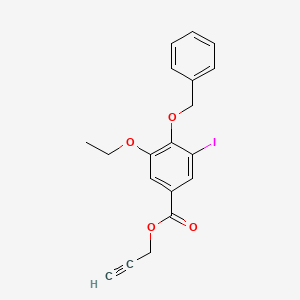
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
